HO-Peg7-CH2cooh

PROTAC Monodisperse PEG Polydispersity Index

HO-PEG7-CH2COOH (CAS: 2250056-27-8) is a monodisperse (discrete) heterobifunctional polyethylene glycol (PEG) derivative containing precisely seven ethylene glycol repeating units. The molecule features a hydroxyl group (HO-) at one terminus and a carboxylic acid group (-COOH) at the other, with a molecular formula of C16H32O10 and an exact molecular weight of 384.42 g/mol.

Molecular Formula C16H32O10
Molecular Weight 384.42 g/mol
Cat. No. B11825943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHO-Peg7-CH2cooh
Molecular FormulaC16H32O10
Molecular Weight384.42 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCC(=O)O)O
InChIInChI=1S/C16H32O10/c17-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16(18)19/h17H,1-15H2,(H,18,19)
InChIKeyFVMPGSVYHSHSRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

HO-PEG7-CH2COOH: Monodisperse PEG7 Heterobifunctional Linker for PROTAC Synthesis – Product Specification and Baseline Characteristics


HO-PEG7-CH2COOH (CAS: 2250056-27-8) is a monodisperse (discrete) heterobifunctional polyethylene glycol (PEG) derivative containing precisely seven ethylene glycol repeating units . The molecule features a hydroxyl group (HO-) at one terminus and a carboxylic acid group (-COOH) at the other, with a molecular formula of C16H32O10 and an exact molecular weight of 384.42 g/mol . As a monodisperse PEG compound, it exhibits a polydispersity index (PDI) of 1.0, meaning the product consists of a single molecular weight entity with no chain-length distribution . The compound is primarily employed as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), where it serves to covalently join an E3 ubiquitin ligase ligand and a target protein ligand .

Why HO-PEG7-CH2COOH Cannot Be Simply Substituted with Alternative PEG Linkers in PROTAC Development


Generic substitution of HO-PEG7-CH2COOH with seemingly similar PEG-based linkers is not scientifically valid due to three critical factors: (1) monodispersity versus polydispersity—HO-PEG7-CH2COOH is a discrete compound with a PDI of 1.0 and exactly seven ethylene glycol units, whereas conventional polydisperse PEG linkers contain a distribution of chain lengths that introduces batch-to-batch variability and obscures structure-activity relationship (SAR) interpretation ; (2) terminal functionality—the heterobifunctional architecture (HO- and -COOH) enables sequential orthogonal conjugation strategies that homobifunctional analogs (e.g., Bis-PEG7-acid) or methoxy-capped variants (e.g., m-PEG7-CH2COOH) cannot replicate ; and (3) linker length SAR—systematic studies have established that PEG linker length profoundly affects PROTAC degradation potency (DC50), with small variations in ethylene glycol unit count yielding measurable differences in ternary complex formation and target degradation efficiency [1]. These factors collectively render direct interchange without experimental validation a high-risk proposition for reproducible PROTAC development.

HO-PEG7-CH2COOH Quantitative Differentiation Evidence: Head-to-Head Comparison with PEG6, PEG8, m-PEG7, and Bis-PEG7 Analogs


Monodispersity (PDI = 1.0) Versus Polydisperse PEG Linkers: Quantified Batch Consistency and SAR Interpretability

HO-PEG7-CH2COOH is a monodisperse PEG derivative with a polydispersity index (PDI) of exactly 1.0, meaning the product consists of molecules with precisely seven ethylene glycol repeat units and a single molecular weight of 384.42 g/mol . In contrast, conventional polydisperse PEG linkers exhibit PDI values greater than 1.0, typically ranging from 1.05 to 1.20 depending on the synthesis method, representing a distribution of chain lengths rather than a single molecular entity . The PDI of 1.0 ensures absolute molecular homogeneity, which directly translates to elimination of batch-to-batch variability in linker composition and enables unambiguous interpretation of linker length structure-activity relationships (SARs) in PROTAC development [1].

PROTAC Monodisperse PEG Polydispersity Index Batch Consistency Linker SAR

Heterobifunctional HO-/COOH Architecture Versus Methoxy-Capped m-PEG7-CH2COOH: Orthogonal Conjugation Capability

HO-PEG7-CH2COOH possesses a heterobifunctional architecture with a free hydroxyl group (HO-) at one terminus and a carboxylic acid group (-COOH) at the other . This contrasts with m-PEG7-CH2COOH (CAS 75427-75-7; molecular weight 354.40 g/mol; formula C15H30O9), which features a methoxy-capped (-OCH3) terminus that is chemically inert under standard bioconjugation conditions . The hydroxyl group of HO-PEG7-CH2COOH can be activated (e.g., converted to a leaving group, NHS ester, or azide) for sequential orthogonal conjugation, whereas the methoxy group of m-PEG7-CH2COOH cannot participate in further chemical reactions, limiting conjugation options to a single site .

PROTAC Heterobifunctional Linker Orthogonal Conjugation Bioconjugation

Chain Length: PEG7 (7 Ethylene Glycol Units) Versus PEG6 and PEG8 Linkers – Linker Length SAR and PROTAC Degradation Potency

HO-PEG7-CH2COOH contains exactly seven ethylene glycol repeat units, corresponding to an extended molecular length distinct from both PEG6 (six units) and PEG8 (eight units) linkers . Systematic studies of PROTAC linker length SAR have demonstrated that variations in linear PEG linker length produce measurable, non-linear effects on degradation potency (DC50) [1]. A curated analysis of published PROTAC SAR studies established that linker length is a critical determinant of ternary complex formation efficiency, with even single-unit differences in ethylene glycol count altering the spatial orientation and proximity of the E3 ligase and target protein ligands [2]. While no direct head-to-head comparison of HO-PEG7-CH2COOH with PEG6 or PEG8 in the same PROTAC series has been published, the class-level SAR evidence establishes that linker length selection is an empirically validated optimization parameter, not an arbitrary choice [3].

PROTAC Linker SAR DC50 Structure-Activity Relationship PEG Linker Length

Commercial Purity Specification: ≥98% Purity Versus ≥95% Baseline for m-PEG7-CH2COOH

HO-PEG7-CH2COOH is commercially available with a purity specification of ≥98% as verified by HPLC and NMR characterization from multiple suppliers . In comparison, the closely related analog m-PEG7-CH2COOH (CAS 75427-75-7) is commercially offered with a standard purity specification of ≥95% from multiple vendors . The 3% purity differential translates to a maximum impurity burden of ≤2% for HO-PEG7-CH2COOH versus ≤5% for m-PEG7-CH2COOH, a factor of 2.5-fold difference in potential contaminant levels . While both products meet typical research-grade thresholds, the higher purity specification of HO-PEG7-CH2COOH reduces the likelihood of impurity-derived artifacts in sensitive bioconjugation reactions and downstream biological assays [1].

PEG Linker Purity PROTAC Synthesis Quality Control Procurement Specification

Single Carboxylic Acid Functionality Versus Bis-PEG7-acid: Stoichiometric Control in Stepwise Conjugation

HO-PEG7-CH2COOH contains exactly one carboxylic acid group, enabling controlled 1:1 stoichiometric conjugation with amine-containing ligands . In contrast, Bis-PEG7-acid (CAS 94376-75-3; formula C16H30O11; MW 398.40 g/mol) contains two terminal carboxylic acid groups, creating a homobifunctional architecture that can undergo double conjugation, leading to unwanted crosslinking side products unless carefully controlled . The heterobifunctional HO-/COOH design of HO-PEG7-CH2COOH eliminates the risk of symmetrical di-substitution and simplifies purification of the desired mono-conjugated intermediate. This architectural difference is critical for modular PROTAC synthesis where sequential addition of E3 ligase ligand and target protein ligand is required .

PROTAC Bifunctional Linker Stoichiometric Control Homobifunctional Crosslinker

HO-PEG7-CH2COOH: Evidence-Based Research and Industrial Application Scenarios for PROTAC Development


Modular PROTAC Synthesis Requiring Sequential Orthogonal Conjugation

HO-PEG7-CH2COOH is optimally deployed in PROTAC synthesis workflows where the E3 ligase ligand and target protein ligand must be attached to the linker in a defined, sequential manner . The heterobifunctional architecture (HO- and -COOH termini) enables initial conjugation of the carboxylic acid to an amine-containing ligand via standard amide coupling (EDC, DCC, or HATU), followed by activation of the hydroxyl group (e.g., conversion to NHS ester, azide, or leaving group) for subsequent attachment of the second ligand . This orthogonal conjugation strategy is not possible with methoxy-capped analogs (e.g., m-PEG7-CH2COOH) which lack a second addressable terminus, nor is it practical with homobifunctional analogs (e.g., Bis-PEG7-acid) which require stoichiometric control to avoid crosslinking side products .

Systematic Linker Length SAR Studies in PROTAC Lead Optimization

HO-PEG7-CH2COOH serves as a critical tool compound for systematic exploration of linker length structure-activity relationships (SAR) in PROTAC development . Published SAR analyses have established that PEG linker length exerts non-linear effects on degradation potency (DC50), with optimal length varying by target protein, E3 ligase pair, and ligand geometries . The monodisperse nature of HO-PEG7-CH2COOH (PDI = 1.0, exactly 7 ethylene glycol units) ensures that observed biological effects are attributable solely to linker length rather than confounding chain-length heterogeneity . Researchers can procure HO-PEG7-CH2COOH alongside discrete PEG4, PEG6, PEG8, and PEG12 analogs to systematically map the linker length dependency of their specific PROTAC series, enabling data-driven optimization of ternary complex formation efficiency [1].

High-Purity Bioconjugation Workflows Requiring Minimal Impurity Interference

HO-PEG7-CH2COOH is appropriate for PROTAC synthesis and bioconjugation workflows where impurity-related artifacts could confound biological evaluation . With a commercial purity specification of ≥98%, the compound presents a maximum impurity burden of ≤2%, compared to ≥95% purity alternatives that may contain up to 5% impurities . This 2.5-fold reduction in potential contaminants is particularly relevant when scaling PROTAC synthesis from initial screening to lead optimization, where trace impurities from linker intermediates can accumulate and interfere with cellular degradation assays or in vivo pharmacokinetic studies . The monodisperse nature further ensures that all impurities are chemically distinct species rather than chain-length variants, facilitating their identification and removal during purification [1].

PROTAC Degrader Development for Targets Requiring Extended Linker Spacing

HO-PEG7-CH2COOH provides an intermediate PEG chain length (7 ethylene glycol units) suitable for PROTAC targets where the E3 ligase binding site and target protein binding site require extended spatial separation to achieve productive ternary complex geometry . While shorter PEG linkers (PEG2–PEG4) are commonly employed as the de facto standard for hydrophilic linkers in initial PROTAC designs, targets with deep binding pockets or sterically hindered ligand presentation may benefit from longer PEG chains such as PEG7 to achieve optimal E3 ligase–target protein proximity . The monodisperse PEG7 scaffold offers an empirically accessible length for exploring this parameter space without introducing the excessive conformational flexibility and potential aggregation associated with significantly longer PEG chains (e.g., PEG12–PEG24) .

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